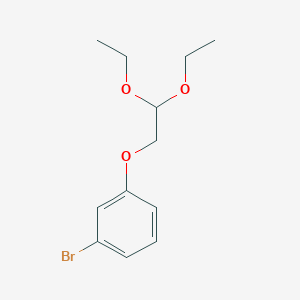

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Vue d'ensemble

Description

“1-Bromo-3-(2,2-diethoxyethoxy)benzene” is a chemical compound with the molecular formula C12H17BrO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

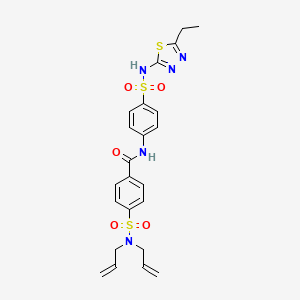

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a 2,2-diethoxyethoxy group attached to it . The exact mass of the molecule is 288.03600 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 289.16600 and a LogP value of 3.22700 . Unfortunately, other properties like density, boiling point, and melting point are not available .Applications De Recherche Scientifique

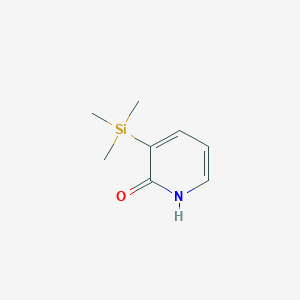

A Facile Synthesis of Isoindoles A two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles has been developed, involving the reaction of 2-(dialkoxymethyl)phenyllithium compounds (generated via Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and BuLi) with nitriles, followed by an acid-catalyzed cyclization. This process demonstrates the versatility of 1-bromo-2-(dialkoxymethyl)benzenes in organic synthesis, particularly in the construction of isoindole frameworks (Kuroda & Kobayashi, 2015).

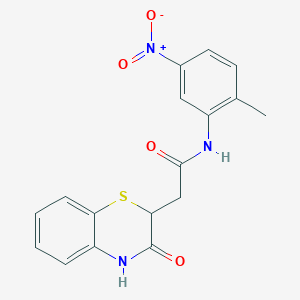

Synthesis of Chiral 1-Halo-1-Bromo Compounds The reaction of 1,2-halohydrins (derived from carbohydrates) with (diacetoxyiodo)benzene and bromine is a method to synthesize 1-deoxy-1-halo-1-bromo-alditols. This pathway involves β-fragmentation of the intermediate anomeric alkoxyl radicals and highlights the role of brominated intermediates in the synthesis of complex organic molecules (González et al., 2003).

Applications in Molecular Electronics Aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are essential building blocks for molecular wires used in molecular electronics. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, illustrating the significance of brominated compounds in advanced material sciences (Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

1-bromo-3-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=CC=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)